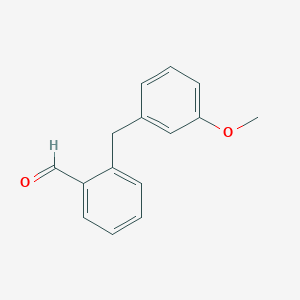
2-(3-Methoxybenzyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxybenzyl)benzaldehyde is an organic compound with the molecular formula C15H14O3 It is a benzaldehyde derivative where a methoxybenzyl group is attached to the benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the oxidation of 2-(3-Methoxybenzyl)benzyl alcohol using an oxidizing agent such as hypochlorite under phase transfer catalysis conditions. This method is highly selective and can produce the desired aldehyde with high purity and yield .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes and the use of more efficient catalysts to optimize yield and reduce production costs. The choice of raw materials and reaction conditions is crucial to ensure the scalability and sustainability of the production process.
化学反应分析
Types of Reactions
2-(3-Methoxybenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: 2-(3-Methoxybenzyl)benzoic acid.
Reduction: 2-(3-Methoxybenzyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
2-(3-Methoxybenzyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections and other microbial diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals. Its unique aroma and chemical properties make it a valuable ingredient in various industrial applications.
作用机制
The mechanism of action of 2-(3-Methoxybenzyl)benzaldehyde involves its interaction with cellular components and molecular targets. In biological systems, it can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth and the enhancement of the efficacy of conventional antifungal agents .
相似化合物的比较
Similar Compounds
Benzaldehyde: The parent compound, which lacks the methoxybenzyl group.
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): A similar compound with a hydroxyl group instead of a methoxybenzyl group.
4-Methoxybenzaldehyde (p-Anisaldehyde): A compound with a methoxy group in the para position relative to the aldehyde group.
Uniqueness
2-(3-Methoxybenzyl)benzaldehyde is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
2-[(3-methoxyphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-17-15-8-4-5-12(10-15)9-13-6-2-3-7-14(13)11-16/h2-8,10-11H,9H2,1H3 |
InChI 键 |
RMKPFESNXCOONA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)CC2=CC=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















